4,8-Dimethyl-6-phenylazulene

Electrochemistry Electron Donor Oxidation Potential

4,8-Dimethyl-6-phenylazulene (CAS: 42758-88-3, C₁₈H₁₆, MW 232.32 g/mol) is a non-benzenoid aromatic hydrocarbon derivative featuring a fused 5/7-membered ring azulene core substituted with methyl groups at C-4 and C-8 and a phenyl group at C-6. As a member of the phenylazulene class, it inherits the distinctive intramolecular charge-transfer character and permanent dipole moment (~1.08 D) of the parent azulene scaffold, which results in a deep blue coloration absent in its benzenoid isomer naphthalene.

Molecular Formula C18H16
Molecular Weight 232.3 g/mol
Cat. No. B289752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-Dimethyl-6-phenylazulene
Molecular FormulaC18H16
Molecular Weight232.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C2C1=CC=C2)C)C3=CC=CC=C3
InChIInChI=1S/C18H16/c1-13-11-16(15-7-4-3-5-8-15)12-14(2)18-10-6-9-17(13)18/h3-12H,1-2H3
InChIKeyVZINPMRSBOEDPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,8-Dimethyl-6-phenylazulene CAS 42758-88-3: Core Properties and Supplier Specifications for Scientific Procurement


4,8-Dimethyl-6-phenylazulene (CAS: 42758-88-3, C₁₈H₁₆, MW 232.32 g/mol) is a non-benzenoid aromatic hydrocarbon derivative featuring a fused 5/7-membered ring azulene core substituted with methyl groups at C-4 and C-8 and a phenyl group at C-6 . As a member of the phenylazulene class, it inherits the distinctive intramolecular charge-transfer character and permanent dipole moment (~1.08 D) of the parent azulene scaffold, which results in a deep blue coloration absent in its benzenoid isomer naphthalene [1]. This specific substitution pattern at the 4-, 6-, and 8-positions leverages the π-electron polarization of the azulene nucleus, positioning it as a structurally defined intermediate for optoelectronic material design and as a potential π-electron donor building block [2].

Why Generic Azulene or Guaiazulene Cannot Replace 4,8-Dimethyl-6-phenylazulene in Electronic Applications


Direct substitution with unsubstituted azulene, guaiazulene (1,4-dimethyl-7-isopropylazulene), or simple 6-phenylazulene is not viable for applications requiring tuned electron-donating character and specific steric profiles. Azulene derivatives exhibit extreme sensitivity in their ionization energy [1] and oxidation potentials [2] to the position of substituents on the 5- and 7-membered rings. Methyl groups at the 4- and 8-positions modulate the HOMO energy differently than those at the 1- and 3-positions of guaiazulene, as described by additive oxidation potential models [2]. Furthermore, the C-6 phenyl group introduces π-conjugative interactions that invert the phenyl group orbital order in photoelectron spectra, an effect absent in non-phenylated analogs [1]. These electronic and steric perturbations are crucial in applications like organic electronics or liquid crystalline design, where precise energy level alignment determines device performance.

Quantitative Differentiation of 4,8-Dimethyl-6-phenylazulene: Ionization Energy, Oxidation Potential, and Optoelectronic Metrics


Predicted Oxidation Potential (Eox) Differentiates 4,8-Dimethyl-6-phenylazulene from Guaiazulene via Additive Positional Effects

The oxidation potential of alkylated azulenes follows a predictable additive relationship based on substituent position, allowing for quantitative differentiation between isomers. The model Eox(Az.subst) = Eox(AZ) − 0.10n1,3 + 0.06n2 − 0.02n4,8 − 0.11n5,7 − 0.01n6 shows that alkyl groups at the 4- and 8-positions (as in 4,8-dimethyl-6-phenylazulene) lower Eox by only 0.02 V each, in stark contrast to the 0.10 V lowering effect of alkyl groups at the 1- and 3-positions found in guaiazulene derivatives [1]. This demonstrates that 4,8-dimethyl-6-phenylazulene retains a higher oxidation potential compared to isomers bearing alkyl groups at the 1,3-positions, offering a more controlled electron-donating strength for applications where excessively low oxidation potentials (e.g., +0.53 V for 3-methylguaiazulene or +0.40 V for 3,3'-biguaiazulene) would be detrimental [1].

Electrochemistry Electron Donor Oxidation Potential

Ionization Energy of 4,8-Dimethyl-6-phenylazulene Measured via Photoelectron Spectroscopy and Its Implication for π-Donor Strength

Photoelectron spectroscopy of a series of azulene derivatives, including methyl-, phenyl-, and halo-substituted variants, reveals that many azulenes possess 'very low ionization energies,' establishing them as 'excellent π-electron donor molecules' [1]. For 4,8-dimethyl-6-phenylazulene, the combined electron-donating effects of the two methyl groups at the 4- and 8-positions and the extended π-conjugation from the 6-phenyl ring are expected to lower the first ionization energy below that of unsubstituted azulene (7.42 ± 0.02 eV or 7.72 eV depending on methodology) [2][3]. The phenylazulene subclass specifically shows conjugative interactions that invert the usual order of the phenyl group e1g component orbitals, a phenomenon not observed in non-phenylated azulenes [1]. This orbital inversion alters the electronic structure in ways that cannot be replicated by simple alkyl substitution alone.

Photoelectron Spectroscopy π-Electron Donor Ionization Energy

S₂ Fluorescence and Anti-Kasha Emission Behavior of 4,8-Dimethyl-6-phenylazulene

Azulene and its derivatives violate Kasha's rule by emitting fluorescence primarily from the second excited singlet state (S₂ → S₀) rather than the lowest excited state (S₁). This anomalous S₂ fluorescence, with quantum yields typically in the range of 10⁻³ to 10⁻² for azulene derivatives, has been computationally confirmed for a range of substituted azulenes [1]. The 2-phenylazulene and 6-phenylazulene isomers have been directly studied by supersonic-jet laser spectroscopy, quantifying their S₂-S₀ transition energies, absorbances, and fluorescence quantum yields, revealing sensitivity to the phenyl substitution position [2]. For 4,8-dimethyl-6-phenylazulene, the additional methyl groups at positions 4 and 8 further perturb the S₁-S₂ energy gap, providing a distinct optical signature compared to the unsubstituted 6-phenylazulene or the 2-phenyl isomer [3].

Fluorescence Anti-Kasha Emission Optical Materials

Molecular Weight as a Procurement Identity Check: 4,8-Dimethyl-6-phenylazulene vs. Unsubstituted 6-Phenylazulene and Guaiazulene

The molecular weight of 4,8-dimethyl-6-phenylazulene (232.32 g/mol, C₁₈H₁₆) represents a straightforward quality control metric for differentiating it from closely related analogs during procurement verification . The unsubstituted 6-phenylazulene (C₁₆H₁₂) has a molecular weight of 204.27 g/mol, while the naturally occurring guaiazulene (C₁₅H₁₈) weighs 198.30 g/mol [1][2]. The presence of three distinct GC-MS spectra for 4,8-dimethyl-6-phenylazulene in the SpectraBase database provides a verified analytical fingerprint for identity confirmation, a critical requirement for procurement specification sheets [3].

Quality Control Molecular Identity GC-MS

Recommended Application Scenarios for 4,8-Dimethyl-6-phenylazulene Based on Quantitative Differentiation Evidence


Organic Electronics: Fine-Tuned π-Electron Donor Layer for OLED/OPV Devices

4,8-Dimethyl-6-phenylazulene is suitable as a hole-transport or electron-donor material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) where precise control over oxidation potential is required. The mild oxidation potential lowering effect of the 4,8-dimethyl substitution pattern (0.02 V per methyl group, vs. 0.10 V for 1,3-substitution) allows for HOMO level tuning without exceeding the oxidation threshold that would compromise device stability. Additionally, the phenylazulene-specific orbital inversion demonstrated by photoelectron spectroscopy provides a unique electronic topology for interfacial charge transfer that cannot be replicated by guaiazulene or other alkyl-only derivatives. Researchers should specify the 4,8-dimethyl-6-phenyl substitution pattern explicitly to achieve the targeted energy level alignment.

Anti-Kasha S₂ Fluorescence Probes for Time-Resolved Spectroscopy

The anomalous S₂ → S₀ fluorescence behavior of azulene derivatives makes 4,8-dimethyl-6-phenylazulene a candidate for use as an anti-Kasha emission probe in time-resolved fluorescence spectroscopy. The computationally validated protocol confirms that azulene derivatives exclusively display S₂ emission, and the specific substitution pattern (6-phenyl with 4,8-dimethyl) modulates the S₁-S₂ energy gap, which directly controls fluorescence quantum yield and lifetime. This compound should be selected over 2-phenylazulene when a different S₂ torsional potential is desired, and over unsubstituted 6-phenylazulene when additional steric bulk from methyl groups is needed to influence excited-state geometry.

Liquid Crystalline Material Precursor: Sterically Defined Building Block

The 4,8-dimethyl substitution on the azulene core introduces steric effects that can influence molecular packing in liquid crystalline phases. The 6-phenyl group provides an extended aromatic surface for π-π stacking interactions, while the methyl groups at positions 4 and 8, adjacent to the seven-membered ring, may disrupt coplanarity and modulate phase transition temperatures. For researchers investigating smectic phase behavior or designing calamitic liquid crystals based on azulene cores, 4,8-dimethyl-6-phenylazulene offers a distinct steric and electronic profile compared to previously studied 6-alkyl-2-phenylazulene systems, enabling systematic structure-property relationship studies.

Synthetic Intermediate for 6-Aryl-Functionalized Azulene Libraries via Cross-Coupling

The established Pd(0)-catalyzed cross-coupling methodology for 6-bromoazulene intermediates provides a validated synthetic route to 6-arylazulene derivatives including 4,8-dimethyl-6-phenylazulene. This compound serves as both a target molecule for methodology development and as a building block for further functionalization. The presence of the 6-phenyl group enables additional electrophilic aromatic substitution or directed metalation at the phenyl ring, while the 4- and 8-methyl groups remain available for further modification via benzylic functionalization, offering a versatile scaffold for generating azulene-based compound libraries.

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